molecular formula C14H12N4O2S B6247213 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole CAS No. 3043-65-0

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole

Cat. No.: B6247213
CAS No.: 3043-65-0
M. Wt: 300.3
InChI Key:
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Description

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group and a phenylmethanesulfonyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of phenylmethanesulfonyl chloride with sodium azide in the presence of a base, followed by the addition of phenylhydrazine. The reaction typically proceeds under mild conditions and yields the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl and phenylmethanesulfonyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfone, sulfide, and substituted tetrazole derivatives.

Scientific Research Applications

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Tetrazole derivatives, including this compound, have shown potential as pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is used in the development of corrosion inhibitors, stabilizers for photographic materials, and as a component in specialty polymers.

Mechanism of Action

The mechanism of action of 1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The phenyl and phenylmethanesulfonyl groups contribute to the compound’s binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

1-phenyl-5-phenylmethanesulfonyl-1H-1,2,3,4-tetrazole can be compared with other tetrazole derivatives, such as:

    1-phenyl-5-mercapto-1H-tetrazole: This compound contains a thiol group instead of a sulfonyl group, leading to different reactivity and applications.

    5-phenyl-1H-tetrazole: Lacks the phenylmethanesulfonyl group, resulting in different chemical properties and biological activities.

    1-phenyl-1H-tetrazole-5-thiol: Similar to the mercapto derivative but with a thiol group at a different position on the tetrazole ring. The uniqueness of this compound lies in its combination of phenyl and phenylmethanesulfonyl groups, which confer specific chemical and biological properties not found in other tetrazole derivatives.

Properties

CAS No.

3043-65-0

Molecular Formula

C14H12N4O2S

Molecular Weight

300.3

Purity

95

Origin of Product

United States

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